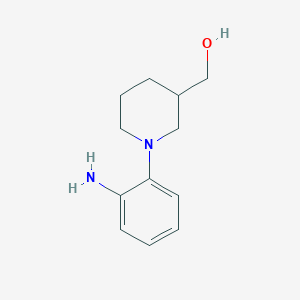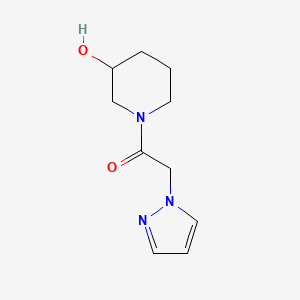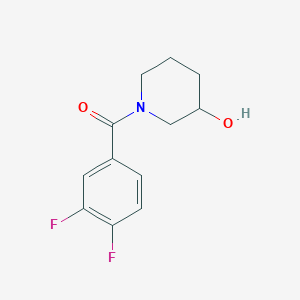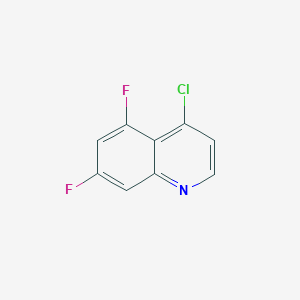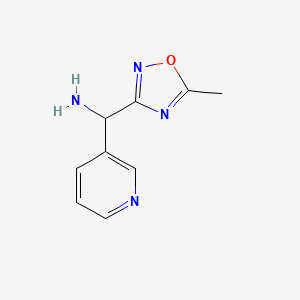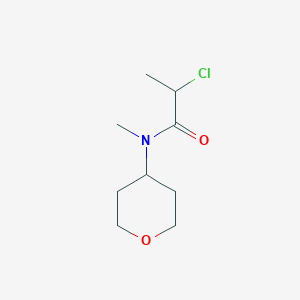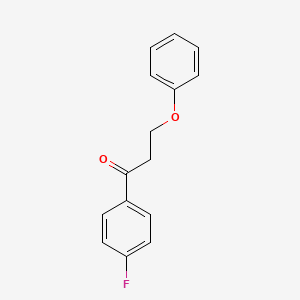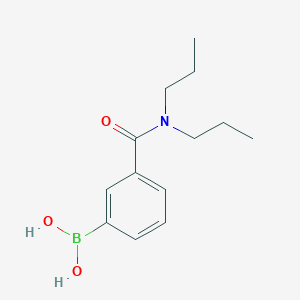
(3-(Dipropylcarbamoyl)phenyl)boronic acid
説明
(3-(Dipropylcarbamoyl)phenyl)boronic acid is a chemical compound with the molecular formula C13H20BNO3 . Its molecular weight is 249.12 g/mol . The IUPAC name for this compound is 3-[(dipropylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for(3-(Dipropylcarbamoyl)phenyl)boronic acid is 1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
(3-(Dipropylcarbamoyl)phenyl)boronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 454.3±47.0 °C at 760 mmHg, and a flash point of 228.5±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound’s ACD/LogP is 1.93, and its ACD/LogD (pH 5.5) is 1.89 .
科学的研究の応用
Optical Modulation
Phenyl boronic acids, including structures similar to "(3-(Dipropylcarbamoyl)phenyl)boronic acid," have been utilized for optical modulation. A study demonstrated the use of phenyl boronic acids conjugated to polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes, enabling the quenching of near-infrared fluorescence in response to saccharide binding. This research shows a clear link between the molecular structure of adsorbed phenyl boronic acids and the optical properties of single-walled carbon nanotubes, indicating potential applications in saccharide recognition and sensing technologies (Mu et al., 2012).
Fluorescence Recognition
In another application, a boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, demonstrating high selectivity and sensitivity under physiological conditions. This probe was successfully used for bioimaging to detect intracellular Fe3+ and F- in living cells, highlighting its potential in biological and medical diagnostics (Selvaraj et al., 2019).
Photophysical Studies
Research on the photophysical properties of 3-Methoxyphenyl boronic acid (a derivative related to the query compound) in different solvents has been conducted to understand its solvatochromic shift and quantum yield, providing insights into the excited state behaviors and potential applications in photophysical and photochemical studies (Muddapur et al., 2016).
Bacterial Detection
Boronic acids, including 3-aminophenylboronic acid (a compound structurally related to the query compound), have been used to detect bacteria through affinity binding reactions with diol-groups on bacterial cell walls. This approach involves immobilizing 3-aminophenylboronic acid on a gold electrode to detect changes in capacitance caused by bacterial binding, offering a potential method for rapid and cost-effective bacterial detection in various types of water (Wannapob et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and its signal word is "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .
特性
IUPAC Name |
[3-(dipropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDZYTLGLQATCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657276 | |
| Record name | [3-(Dipropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dipropylcarbamoyl)phenylboronic acid | |
CAS RN |
850567-39-4 | |
| Record name | B-[3-[(Dipropylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dipropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



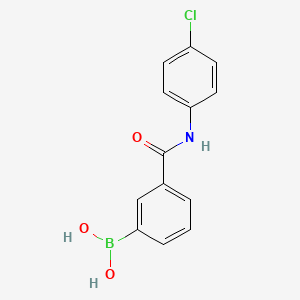
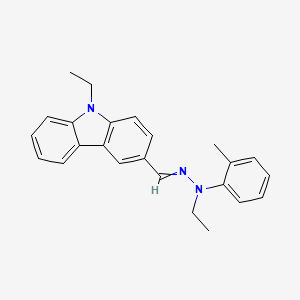
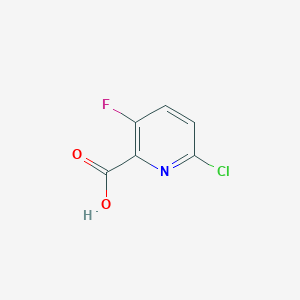
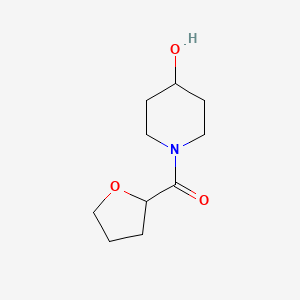

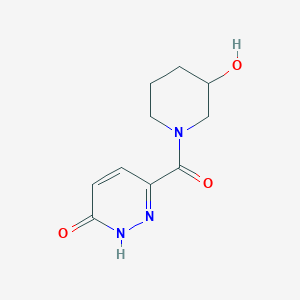
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
